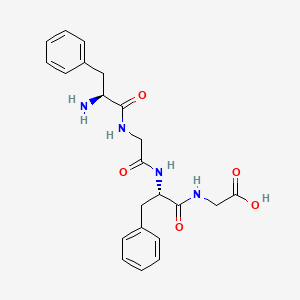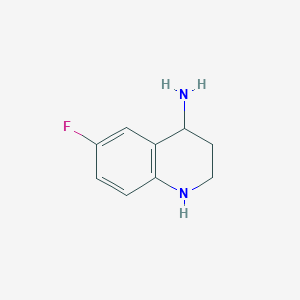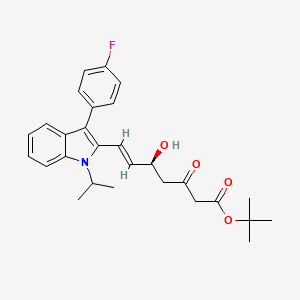
(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, a fluorophenyl group, and an indole moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.
Esterification: The tert-butyl ester group is added through esterification, where the carboxylic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: A statin medication with a similar indole moiety and fluorophenyl group.
Fluvastatin: Another statin with structural similarities, used to lower cholesterol levels.
Uniqueness
(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific configuration and stereochemistry also contribute to its uniqueness compared to other similar compounds.
Propiedades
Fórmula molecular |
C28H32FNO4 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
tert-butyl (E,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+/t21-/m1/s1 |
Clave InChI |
CHEYRYWZYKYUHU-IBUXMESJSA-N |
SMILES isomérico |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
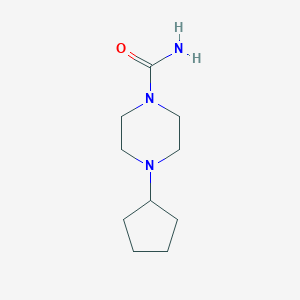
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
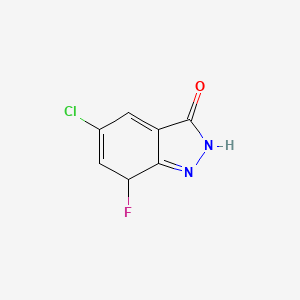
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
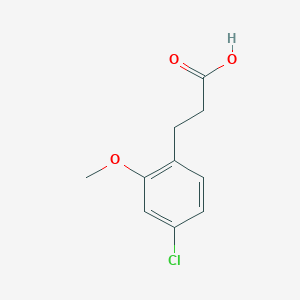
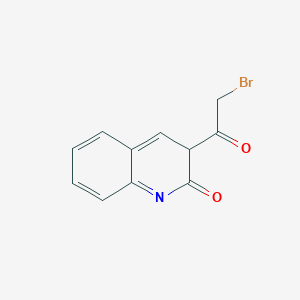
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)
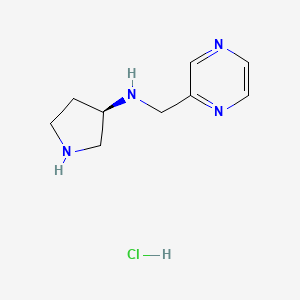
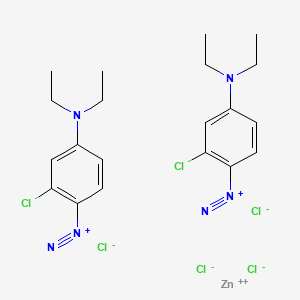
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)
